Product packaging for Metazosulfuron-d6(Cat. No.:)

Metazosulfuron-d6

Cat. No.: B1162474
M. Wt: 481.9
Attention: For research use only. Not for human or veterinary use.
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Description

Metazosulfuron-d6, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₁₂D₆ClN₇O₇S and its molecular weight is 481.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₅H₁₂D₆ClN₇O₇S

Molecular Weight

481.9

Synonyms

3-Chloro-N-[(4,6-dimethoxy-d6-pyrimidin-2-yl)carbamoyl]-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)-1H-pyrazole-5-sulfonamide;  NC 620-d6;  3-Chloro-4-(5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl)-N-[[(4,6-dimethoxy-d6-2-pyrimidinyl)amino]carbon

Origin of Product

United States

Contextualization of Sulfonylurea Herbicides in Modern Agriculture

Sulfonylurea herbicides are a vital class of agrochemicals known for their high efficacy at low application rates. usda.govagronomyaustraliaproceedings.org They function by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants but is absent in mammals, contributing to their low mammalian toxicity. nih.govineosopen.org This targeted mode of action makes them highly effective against a broad spectrum of weeds in various crops. usda.gov

The development of sulfonylurea herbicides marked a significant advancement in chemical weed control, offering a more selective and less environmentally persistent alternative to older herbicide classes. agronomyaustraliaproceedings.org However, their widespread use has also raised concerns about the potential for carryover in soil, which can affect subsequent sensitive crops in rotation, and the development of herbicide-resistant weed biotypes. nih.govineosopen.org These challenges underscore the need for precise analytical methods to monitor their presence and degradation in the environment.

Significance of Stable Isotope Labeling in Chemical Compound Research

Stable isotope labeling is a powerful technique used to trace the path of molecules through chemical reactions and biological systems. wikipedia.org In this method, one or more atoms in a compound are replaced with a heavier, non-radioactive isotope of the same element, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comcreative-proteomics.com These labeled compounds, often called tracers, are chemically identical to their unlabeled counterparts and behave similarly in metabolic and environmental processes. nih.gov

The key advantage of stable isotope labeling lies in its utility with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Mass spectrometry can differentiate between the labeled and unlabeled forms of a compound based on their mass-to-charge ratio. nih.gov This allows for highly accurate quantification and is particularly valuable in complex matrices like soil, water, and biological tissues.

Deuterium-labeled compounds, such as Metazosulfuron-d6, are especially useful as internal standards in analytical chemistry. symeres.com When added to a sample at a known concentration, the deuterated analog experiences the same losses as the target analyte during sample extraction and analysis. By measuring the ratio of the analyte to the internal standard, researchers can accurately determine the concentration of the parent compound, correcting for any analytical variability.

Scope and Research Imperatives for Metazosulfuron D6

Strategies for Isotopic Incorporation via Deuteration

The synthesis of this compound, which is chemically named N-((4,6-bis(methoxy-d3)pyrimidin-2-yl)carbamoyl)-3-chloro-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)-1H-pyrazole-5-sulfonamide, requires the specific incorporation of deuterium at the two methoxy groups on the pyrimidine ring. googleapis.com General strategies for such selective deuteration often involve either direct hydrogen-deuterium (H-D) exchange on the final molecule or, more commonly, the use of deuterated building blocks in a convergent synthesis. ansto.gov.au

For a complex molecule like Metazosulfuron, direct H-D exchange on the parent compound is challenging due to the presence of multiple reactive sites. Therefore, the most efficient and common strategy is to synthesize a key intermediate that already contains the deuterium labels. In the case of this compound, this key intermediate is 2-amino-4,6-bis(methoxy-d3)pyrimidine. This approach ensures precise control over the location and level of deuteration.

The introduction of the deuterated methyl groups (-CD₃) is typically achieved by using a deuterated methylating agent, such as deuterated methanol (B129727) (CD₃OD) or a deuterated methyl halide (e.g., CD₃I), in the synthesis of the pyrimidine ring precursor.

Chemical Synthesis Pathways for this compound

The synthesis of this compound can be logically constructed as a multi-step process involving the preparation of two key heterocyclic intermediates followed by their coupling. The key to the deuteration is the synthesis of the pyrimidine component with the isotopic labels already in place.

Step 1: Synthesis of the Deuterated Pyrimidine Intermediate

The synthesis of the crucial intermediate, 2-amino-4,6-bis(methoxy-d3)pyrimidine, can be adapted from established methods for its non-deuterated analog. google.com A common route starts with the condensation of guanidine (B92328) nitrate (B79036) with diethyl malonate in the presence of a base like sodium methoxide (B1231860) in methanol to form 2-amino-4,6-dihydroxypyrimidine (B16511). google.comchemicalbook.com

To introduce the deuterium labels, the subsequent methylation step is modified. The 2-amino-4,6-dihydroxypyrimidine is reacted with a deuterated methylating agent. A plausible method involves using deuterated methanol (CD₃OD) to generate sodium methoxide-d3 (NaOCD₃), which then reacts with the dihydroxypyrimidine. Alternatively, a reaction with a reagent like dimethyl carbonate in the presence of a base can be performed using a deuterated source. A more direct approach might involve the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with sodium methoxide-d3, prepared from sodium metal and deuterated methanol (CD₃OD).

A potential synthetic route is outlined below:

Reaction of Guanidine with Diethyl Malonate: Guanidine is reacted with diethyl malonate to form the pyrimidine ring structure, 2-amino-4,6-dihydroxypyrimidine. google.com

Halogenation: The hydroxyl groups are replaced with chlorine atoms using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-amino-4,6-dichloropyrimidine.

Deuterated Methoxylation: The 2-amino-4,6-dichloropyrimidine is then reacted with sodium methoxide-d3 (NaOCD₃). The deuterated sodium methoxide is prepared by reacting sodium metal with deuterated methanol (CD₃OD). This nucleophilic substitution reaction replaces the chlorine atoms with the methoxy-d3 groups, yielding the desired intermediate, 2-amino-4,6-bis(methoxy-d3)pyrimidine.

Step 2: Synthesis of the Pyrazole (B372694) Sulfonamide Intermediate

The second key intermediate is 3-chloro-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)-1H-pyrazole-5-sulfonyl chloride. The synthesis of this complex pyrazole derivative is based on the pathways developed for the parent herbicide, Metazosulfuron. nih.gov This typically involves the construction of the substituted pyrazole ring followed by sulfonation and conversion to the sulfonyl chloride. organic-chemistry.org

Step 3: Coupling and Formation of this compound

The final step is the coupling of the two intermediates. The 2-amino-4,6-bis(methoxy-d3)pyrimidine is reacted with the pyrazole sulfonyl chloride derivative. This reaction forms the sulfonylurea bridge that links the two heterocyclic rings, resulting in the final product, this compound.

Advanced Characterization Techniques for Verifying Deuteration Purity and Isotopic Enrichment

To ensure the suitability of this compound as an internal standard, its chemical purity, the position of the deuterium labels, and the degree of isotopic enrichment must be rigorously confirmed. A combination of advanced analytical techniques is employed for this purpose. ansto.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized molecule and verifying the location of the deuterium labels. sigmaaldrich.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the methoxy protons (which would be present in the non-deuterated Metazosulfuron) will be absent or significantly diminished. tutorchase.com The presence of any residual signal for these protons allows for a quantitative estimation of the isotopic purity.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would show a signal in the region corresponding to the methoxy groups, confirming the successful incorporation of deuterium at the desired positions. sigmaaldrich.com

¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms of the deuterated methoxy groups will exhibit a characteristic triplet splitting pattern due to coupling with the deuterium nucleus (spin I=1). This provides further confirmation of the location of the deuterium labels.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound and, crucially, for quantifying the isotopic enrichment. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For this compound, the molecular weight will be approximately 6 atomic mass units higher than that of the unlabeled Metazosulfuron due to the replacement of six hydrogen atoms (¹H) with six deuterium atoms (²H).

Isotope Ratio Mass Spectrometry: This technique is used to determine the isotopic enrichment by analyzing the relative intensities of the mass peaks corresponding to the deuterated molecule and any remaining non-deuterated or partially deuterated species. researchgate.net The isotopic purity is calculated by correcting the measured intensities for the natural isotopic abundance of other elements in the molecule. nih.govresearchgate.net A general method involves comparing the measured isotope distribution with theoretically calculated distributions for different levels of enrichment. nih.gov

The combination of these techniques provides a comprehensive characterization of this compound, ensuring its quality and reliability as an analytical standard.

Technique Purpose Expected Observation for this compound
¹H NMR Verify label position and estimate purityAbsence or significant reduction of methoxy proton signals.
²H NMR Direct detection of deuteriumSignal present in the methoxy region.
¹³C NMR Confirm label positionTriplet splitting for the methoxy carbon signals.
HRMS Confirm molecular weightMolecular weight ~6 amu higher than unlabeled Metazosulfuron.
Isotope Ratio MS Quantify isotopic enrichmentAnalysis of the M, M+1, M+2... isotope pattern to calculate the percentage of d6 species.

Development of Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Protocols

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a premier technique for the sensitive and selective quantification of pesticide residues like Metazosulfuron. lcms.czchromatographyonline.com The development of robust UHPLC-MS/MS protocols is crucial for monitoring these residues in environmental and food matrices. The use of a deuterated internal standard such as this compound is integral to the success of these methods.

Detailed research findings have led to the optimization of several key parameters for the analysis of sulfonylurea herbicides. A typical UHPLC-MS/MS method involves a reversed-phase (RP) separation followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. mdpi.com

Chromatographic and Mass Spectrometric Conditions: Method development focuses on optimizing the mobile phase composition, gradient elution, and mass spectrometer settings to achieve the best separation and sensitivity. nih.gov For instance, a common mobile phase might consist of water with additives like formic acid or ammonium (B1175870) formate (B1220265) (Mobile Phase A) and an organic solvent like methanol or acetonitrile (B52724) (Mobile Phase B). mdpi.commdpi.com A gradient elution, where the proportion of Mobile Phase B is increased over the run time, is employed to effectively separate analytes from matrix components. mdpi.comnih.gov

The mass spectrometer is tuned to specifically detect Metazosulfuron and its internal standard, this compound. This involves selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and reduces background noise. lcms.cz The deuterium labeling in this compound results in a mass shift of six atomic mass units, allowing the mass spectrometer to differentiate it from the non-deuterated analyte, even if they co-elute from the chromatography column. vulcanchem.com

A representative table of UHPLC-MS/MS parameters is shown below.

ParameterTypical SettingPurpose
UHPLC System
ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)Separation of analytes based on polarity.
Mobile Phase AWater with 0.1% Formic Acid & 10 mM Ammonium FormateAqueous component for RP chromatography.
Mobile Phase BMethanol or AcetonitrileOrganic component for eluting analytes.
Flow Rate0.3 - 0.5 mL/minControls the speed of separation.
Injection Volume2 - 10 µLAmount of sample introduced into the system.
Column Temperature30 - 40 °CEnsures reproducible retention times.
GradientStart at 5-10% B, ramp to 95-98% B, re-equilibrateSeparates compounds with varying polarities.
MS/MS System
Ion SourceElectrospray Ionization (ESI)Ionizes the analytes for MS detection.
PolarityPositive (+)Optimal for protonation of sulfonylurea herbicides.
Capillary VoltageTuned for maximum sensitivity (e.g., 3-4 kV)Affects ion generation and transmission. korseaj.org
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity.
Precursor Ion (Q1)[M+H]⁺ of MetazosulfuronSelects the parent molecule ion.
Product Ions (Q3)Specific fragments of MetazosulfuronConfirms identity and enables quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that separates volatile and semi-volatile compounds, which are then identified by their mass-to-charge ratio and fragmentation patterns. leeder-analytical.comthermofisher.com It is widely used for the trace analysis of various organic contaminants in environmental and forensic samples. leeder-analytical.comspectroscopyonline.com

However, the application of GC-MS for the direct analysis of sulfonylurea herbicides like Metazosulfuron is limited. These compounds are generally thermally labile and have low volatility, making them unsuitable for the high temperatures typically used in GC injection ports. thermofisher.com Analysis via GC often requires a derivatization step to convert the analyte into a more volatile and thermally stable form, which can add complexity to the sample preparation process.

For this reason, LC-MS/MS is the preferred method for the analysis of Metazosulfuron and other sulfonylurea herbicides. korseaj.org While direct GC-MS applications for this compound are not commonly reported, the principles of using a deuterated internal standard would still apply if a suitable derivatization and GC-MS method were developed. The internal standard would co-elute with the derivatized analyte and correct for variations in the derivatization reaction, injection volume, and instrument response, thereby improving the accuracy and precision of the analysis. scioninstruments.com GC-MS is particularly valuable for identifying unknown compounds and screening for impurities in various samples. leeder-analytical.com

Implementation of this compound as an Internal Standard in Quantitative Analysis

The most significant application of this compound is its use as an internal standard in quantitative analytical methods. vulcanchem.com An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control. scioninstruments.com Because this compound behaves nearly identically to Metazosulfuron during sample extraction, cleanup, and chromatographic separation, it can effectively compensate for variations and losses that occur during the analytical process. vulcanchem.com This leads to more accurate and precise quantification. vulcanchem.comscioninstruments.com

When analyzing samples from complex matrices such as soil, water, or crops, other co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer's ion source. qnl.qamdpi.com This phenomenon, known as the matrix effect, can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, causing inaccurate quantification. mdpi.comnih.gov

This compound is an ideal tool for investigating and mitigating these matrix effects. vulcanchem.com Since the deuterated standard co-elutes with the target analyte and experiences the same signal suppression or enhancement, the ratio of the analyte peak area to the internal standard peak area remains constant. lcms.czscioninstruments.com This ratio is used for quantification, effectively canceling out the impact of the matrix. zsteinmetz.de

The matrix effect (ME) can be quantitatively assessed using the following formula: ME (%) = (Slope of matrix-matched calibration curve / Slope of solvent-based calibration curve - 1) x 100

A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement. qnl.qa Studies on various pesticides in vegetable matrices have shown that signal suppression is a common issue, with effects varying depending on the analyte and the commodity. qnl.qa Using an isotopically labeled internal standard like this compound is one of the most effective strategies to compensate for these unpredictable effects. lcms.cz

For an analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. demarcheiso17025.comresearchgate.net this compound plays a key role in ensuring the method meets the stringent criteria for these validation parameters. vulcanchem.com

The key validation parameters include:

Linearity: This establishes the relationship between the concentration of the analyte and the instrumental response over a specific range. researchgate.net A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. researchgate.net The linearity is considered acceptable if the coefficient of determination (r²) is high, typically ≥0.99. demarcheiso17025.com

Accuracy: This measures the closeness of the experimental value to the true value. It is often assessed by analyzing spiked samples (samples with a known amount of analyte added) and calculating the percent recovery. demarcheiso17025.comresearchgate.net Typical acceptance criteria for recovery are within 80-120% or 90-110%. demarcheiso17025.com

Precision: This describes the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). demarcheiso17025.com Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). woah.org A common acceptance criterion for precision is an RSD of ≤15-20%. mdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. researchgate.netwoah.org The LOQ is often determined as the concentration that yields a signal-to-noise ratio of 10:1. researchgate.net

The following table summarizes typical method validation parameters and their acceptance criteria in pesticide residue analysis.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity (r²) Measures how well the calibration curve fits the data points.≥ 0.99 demarcheiso17025.com
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. researchgate.netDefined by linear response. researchgate.net
Accuracy (% Recovery) Closeness of the measured value to the true value.80 - 120% demarcheiso17025.com
Precision (% RSD) Agreement among replicate measurements.≤ 20% mdpi.com
Limit of Detection (LOD) Lowest concentration that can be detected.Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Lowest concentration that can be accurately and precisely measured.Signal-to-Noise Ratio ≥ 10 researchgate.net

Matrix Effects and Signal Suppression/Enhancement Investigations

Sample Preparation and Extraction Techniques for Environmental and Biological Matrices

Effective sample preparation is a critical step for the successful analysis of trace-level contaminants in complex environmental and biological matrices. innovaprep.comorientjchem.org The goal is to isolate and concentrate the target analyte(s) from interfering substances before instrumental analysis. innovaprep.com The addition of this compound at the beginning of the sample preparation process is crucial to account for any analyte loss during extraction and cleanup steps. scioninstruments.com

Common matrices for Metazosulfuron analysis include:

Environmental Matrices: Soil, sediment, and water. innovaprep.commpbio.com

Biological Matrices: Crop tissues such as grains (rice), fruits, and vegetables. korseaj.orgorientjchem.org

Several extraction techniques are employed for these matrices:

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis in food and agricultural products. It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride). A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents to remove interfering matrix components like lipids and pigments. mdpi.com

Solid-Phase Extraction (SPE): This technique is used to clean up sample extracts by passing them through a cartridge containing a solid adsorbent. nih.gov The analyte is retained on the sorbent while interferences pass through, or vice-versa. The analyte is then eluted with a small volume of solvent. SPE is highly effective for reducing matrix effects. nih.gov

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.org The analyte partitions into the solvent in which it is more soluble, allowing for its separation from matrix components. orientjchem.org

By incorporating this compound prior to these extraction and cleanup procedures, analysts can reliably correct for procedural inefficiencies, ensuring the final calculated concentration accurately reflects the amount present in the original sample. vulcanchem.comlcms.cz

Environmental Fate and Transport Dynamics of Metazosulfuron

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that transform the chemical structure of Metazosulfuron-d6. up.pt The most significant of these pathways in aquatic and terrestrial environments are hydrolysis and photolysis. up.ptnih.gov While many contaminants undergo abiotic degradation, the rates can often be slow compared to biological processes. up.pt

Chemical hydrolysis is a primary mechanism affecting the environmental persistence of sulfonylurea herbicides. usda.gov This process involves a chemical reaction with water, leading to the breakdown of the parent molecule. wur.nl For sulfonylureas, the rate of hydrolysis is highly dependent on the pH of the surrounding medium. nih.govusda.gov Degradation is typically much faster in acidic or basic conditions compared to neutral environments. usda.govekb.eg In neutral or slightly alkaline conditions, molecules like iodosulfuron-methyl-ester, a related sulfonylurea, are found to be quite stable. unina.it The hydrolysis of sulfonylureas is generally modeled as a first-order kinetic process. wur.nlresearchgate.net

The primary mechanism of hydrolytic degradation involves the cleavage of the sulfonylurea bridge, a characteristic structural feature of this class of herbicides. usda.gov This cleavage results in the formation of two main types of degradation products: a heterocyclic amine and a phenylsulfonamide derivative. For instance, studies on the sulfonylurea herbicide nicosulfuron (B1678754) showed that its degradation in both acidic and alkaline conditions was caused by the initial cleavage of the urea (B33335) moiety. ekb.eg In acidic solutions, the degradation of iodosulfuron-methyl-ester yielded a triazine derivative (4-methoxy-6-methyl-1,3,5-triazin-2-amine) and a sulfonamide derivative. unina.it A common metabolite identified for sulfonylurea herbicides in general is 2-amino-4,6-dimethoxypyrimidine (B117758) (ADP). acs.org

Table 1: Hydrolysis Data for Representative Sulfonylurea Herbicides This table presents data for related sulfonylurea compounds to illustrate the expected behavior of this compound.

Compound pH Half-life (t½) Degradation Products
Nicosulfuron Acidic Shorter 2-(aminosulfonyl)-N,N-dimethylnicotinamide, 2-amino-4,6-dimethoxypyrimidine
Nicosulfuron Alkaline Longer Products from sulfonylurea bridge contraction
Iodosulfuron-methyl-ester 5.3 0.044 (Quantum Yield) Triazine and sulfonamide derivatives
Iodosulfuron-methyl-ester 7.0 >365 days Stable

Source: ekb.egunina.itunibas.it

Photolysis, or photodegradation, is another significant abiotic transformation process for pesticides in the environment, driven by energy from sunlight. up.ptnih.govfrontiersin.org This process can occur through two primary mechanisms: direct photolysis, where the pesticide molecule itself absorbs light energy, and indirect photolysis, which involves sensitization by other substances like dissolved organic matter. frontiersin.orgfrontiersin.org Direct photolysis occurs when a pesticide has a UV-visible absorption spectrum at wavelengths greater than 290 nm, which is the threshold for sunlight reaching the Earth's surface. nih.gov Photolytic reactions can lead to structural changes such as dehalogenation, oxidation, and bond scission. frontiersin.org

For many sulfonylurea herbicides, photolysis is considered a minor degradation pathway in aqueous solutions compared to hydrolysis. nih.govusda.gov However, it can become a significant degradation route on surfaces, such as soil or plant leaves, where the herbicide is directly exposed to sunlight. unibas.it Studies on the herbicide rimsulfuron (B132091) showed that its degradation was influenced by natural sunlight, especially at acidic pH. unibas.it The presence of natural materials like clays (B1170129) can also influence photolysis rates. Research on thifensulfuron-methyl (B1681301) found that its photodegradation followed pseudo-first-order kinetics and was accelerated on clay surfaces, leading to products formed by the cleavage of the sulfonylurea bridge and hydroxylation. nanobioletters.com Phototransformation of iodosulfuron-methyl-ester was found to occur under normal environmental conditions, with mechanisms including photosubstitution of an atom by a hydroxyl group and photodissociation of the N-S bond. unina.it

Hydrolysis Kinetics and Degradation Products

Biotic Transformation Processes in Terrestrial and Aquatic Systems

Biotic transformation, primarily driven by microorganisms, is a key process in the degradation of this compound in soil and water. up.ptnih.gov Microorganisms such as bacteria, archaea, and fungi can break down organic contaminants by using them as sources of energy and nutrients. up.pt

Microbial degradation is considered a primary mechanism for the dissipation of sulfonylurea herbicides in the environment. nih.gov In both soil and aquatic systems, bacteria, actinomycetes, and fungi are the main drivers of this process. mdpi.com These microorganisms can break down pesticides through various enzymatic reactions, including hydrolysis, oxidation, dealkylation (removal of carbon chains), and dehalogenation (removal of chlorine atoms). up.pt The process is often referred to as co-metabolism, where the herbicide is degraded by microbial enzymes, even if it is not used as a primary energy source. mdpi.com

Bacteria, whether free-floating or attached to particles, are the key microorganisms responsible for degrading pesticides in water. researchgate.net In soil, microbial activity is crucial for breaking down these compounds. nih.gov The degradation of sulfonylurea herbicides often involves the cleavage of the sulfonylurea bridge, similar to chemical hydrolysis, but catalyzed by microbial enzymes. mdpi.com

The microbial transformation of sulfonylurea herbicides leads to the formation of various metabolites. acs.org A widely identified major metabolite for this class of herbicides is 2-amino-4,6-dimethoxypyrimidine (ADP), which results from the cleavage of the sulfonylurea linkage. acs.org

Other transformation pathways can also occur. For example, microbial transformation through demethylation has been observed for some sulfonylureas, although this capability appears to be limited to specific bacterial strains. acs.org The degradation of glyphosate (B1671968), another herbicide, proceeds through two main metabolic pathways, yielding metabolites like AMPA and sarcosine, which are then further broken down. nih.gov Similarly, for sulfonylureas, the initial breakdown products are typically further metabolized by the microbial community. The identification of 3-hydroxymethyl sulfentrazone (B1681188) as a metabolite of the herbicide sulfentrazone confirms that microbial degradation pathways are active in the soil. nih.gov

Table 2: Common Microbial Metabolites of Sulfonylurea Herbicides This table lists metabolites identified from related sulfonylurea compounds to represent the expected products from this compound.

Parent Compound Class Common Metabolite Formation Pathway
Sulfonylurea Herbicides 2-amino-4,6-dimethoxypyrimidine (ADP) Cleavage of sulfonylurea bridge
Sulfonylurea Herbicides Phenylsulfonamide derivatives Cleavage of sulfonylurea bridge

Source: acs.org

The rate of microbial degradation of this compound is significantly influenced by the characteristics of the microbial community and various environmental factors. wur.nlagriscigroup.us The composition of the microbial population, its size, and its enzymatic activity are critical. researchgate.net Soils with higher organic carbon content often harbor larger and more active microbial populations, which can lead to an increased rate of pesticide degradation. researchgate.net

Several environmental parameters modulate microbial activity and, consequently, degradation rates:

Temperature: Microbial metabolic activity generally increases with temperature up to an optimum level, beyond which it declines. agriscigroup.usmdpi.com The degradation of sulfentrazone was found to be significantly higher at 30°C and 40°C compared to lower temperatures. nih.gov

pH: Soil and water pH affects microbial growth and enzyme function. agriscigroup.us The degradation of sulfonylurea herbicides is particularly sensitive to pH, with increased persistence often observed in more alkaline soils. mdpi.com

Moisture: Adequate water is essential for microbial growth and activity. agriscigroup.us Soil moisture content can influence the rate of herbicide degradation by affecting the physiological state of the microorganisms. nih.gov

Nutrient Availability: Microorganisms require essential nutrients like nitrogen and phosphorus for growth. agriscigroup.us The availability of these nutrients can impact the efficiency of bioremediation. agriscigroup.us

Presence of Specific Degraders: The presence of specific microbial species adapted to degrading certain compounds is crucial. For instance, bacteria from the genus Pseudomonas are known to effectively degrade sulfonylurea herbicides. researchgate.netnih.gov The combination of different microbial strains in a consortium can also enhance degradation efficiency compared to single strains. mdpi.comnih.gov

Identification and Characterization of Microbial Metabolites

Sorption, Desorption, and Mobility in Diverse Soil Matrices

The environmental behavior of a herbicide, including its efficacy and potential for off-site transport, is profoundly influenced by its interactions with soil. Sorption, desorption, and mobility are critical processes that dictate the fate of metazosulfuron (B154211) in terrestrial ecosystems. These dynamics are controlled by the physicochemical properties of the herbicide itself and the diverse characteristics of the soil, such as organic matter content, clay mineralogy, pH, and cation exchange capacity. researchgate.netawsjournal.org

Adsorption-Desorption Isotherms and Hysteresis

The adsorption and desorption of metazosulfuron in soil are key processes governing its availability in the soil solution for weed uptake, degradation, or transport. nyxxb.cn Batch equilibrium experiments conducted on various soil types have shown that the Freundlich model accurately describes the isothermal adsorption and desorption processes for metazosulfuron. nyxxb.cn

Research indicates that most soils exhibit a relatively low adsorption capacity for metazosulfuron. nyxxb.cn In a study of eight different soil types, the Freundlich adsorption coefficient (Kf-ads) values ranged from 0.281 to 3.515. nyxxb.cn This suggests that metazosulfuron does not bind strongly to the solid phase of most soils. The albic soil from Heilongjiang, China, demonstrated the highest adsorption capacity among the tested soils. nyxxb.cn The primary factors influencing this adsorption were found to be the soil's humic acid content, pH, and the concentration of manganese ions (Mn2+). nyxxb.cn Specifically, humic acid content had a highly significant effect on the adsorption capacity. nyxxb.cn

Desorption studies often reveal hysteresis, a phenomenon where the herbicide is more strongly retained by the soil during the desorption phase than is predicted by the adsorption isotherm. microtrac.comyoutube.com For metazosulfuron, desorption hysteresis was observed in seven out of eight studied soils, signifying that once adsorbed, the compound is not easily released back into the soil solution. nyxxb.cn This incomplete reversibility of sorption can lead to the long-term persistence of bound residues in the soil, which may have implications for potential environmental risks. nyxxb.cn

Table 1: Freundlich Adsorption Coefficients (Kf-ads) for Metazosulfuron in Various Soil Types

This interactive table summarizes the adsorption capacity of metazosulfuron across different soils as determined by the Freundlich isotherm model. A higher Kf-ads value indicates stronger adsorption to the soil.

Soil Type Kf-ads Value Adsorption Capacity
Albic Soil 3.515 Highest
Latosolic Red Soil 0.281 Lowest

Leaching Potential Through Soil Profiles and Groundwater Contamination Pathways

Leaching is the downward movement of a chemical through the soil profile with percolating water. nih.gov It is a primary pathway for herbicides to reach groundwater, a critical source of drinking water. usda.govembrapa.br The leaching potential of a pesticide is inversely related to its sorption in soil and directly related to its persistence and water solubility. nih.govresearchgate.net

Studies on sulfonylurea herbicides, the chemical class to which metazosulfuron belongs, indicate a general tendency for mobility in soil. researchgate.netscielo.br For instance, the related compound metsulfuron-methyl (B1676535) has been categorized as a likely leacher in various soil types, indicating a high risk of groundwater contamination. usda.govresearchgate.net Laboratory column studies with metsulfuron-methyl showed that it is highly mobile under saturated moisture conditions, with the highest concentrations often found in the upper soil layers (0-20 cm) but with significant movement to lower depths. researchgate.net

The mobility of these herbicides is highly dependent on soil characteristics. Leaching is generally more pronounced in soils with low organic matter and clay content, such as sandy soils, because there are fewer binding sites. awsjournal.orgscielo.br Conversely, soils rich in organic matter and clay tend to retain the herbicide more strongly, reducing its downward movement. scielo.br Soil pH is also a critical factor; as weak acids, sulfonylurea herbicides become more soluble and less adsorbed at neutral to alkaline pH, which increases their leaching potential. researchgate.netscielo.br The significant desorption hysteresis observed for metazosulfuron could potentially mitigate its leaching to some extent by keeping it bound to soil particles, yet its inherently low adsorption in many soil types remains a concern for groundwater vulnerability. nyxxb.cn

Table 2: Factors Influencing the Leaching Potential of Sulfonylurea Herbicides like Metazosulfuron

This interactive table outlines the key soil and herbicide properties that affect the potential for downward movement and groundwater contamination.

Factor Influence on Leaching Rationale
Soil Organic Matter Decreases Provides more binding sites, increasing adsorption. researchgate.net
Soil Clay Content Decreases Increases surface area for adsorption. scielo.br
Soil pH Increases at higher pH Herbicide becomes more anionic and soluble, reducing adsorption. scielo.br
Rainfall/Irrigation Increases Water is the transport medium for downward movement. researchgate.net
Adsorption (Kf) Decreases Stronger binding to soil particles reduces mobility. nyxxb.cn

| Persistence (Half-life) | Increases | Longer-lasting compounds have more time to leach. nih.gov |

Volatilization Rates from Soil and Plant Surfaces

Volatilization is the process by which a substance transforms from a solid or liquid state into a gas and moves into the atmosphere. rivm.nl For pesticides, this can be a significant pathway of loss from the target area, potentially reducing efficacy and leading to off-target atmospheric transport. epa.govnih.gov The primary factor governing a chemical's tendency to volatilize is its vapor pressure. researchgate.net

Metazosulfuron possesses a very low vapor pressure of 7.0 x 10-8 Pa at 25°C. vulcanchem.com This physical property indicates that metazosulfuron has a very low intrinsic volatility. Consequently, significant losses from soil or plant surfaces due to volatilization are not expected under normal environmental conditions.

Other factors that influence volatilization include temperature, soil moisture, and adsorption. researchgate.netrivm.nl While higher temperatures and soil moisture can increase the rate of volatilization for many compounds, the strong influence of adsorption can counteract this effect. rivm.nl Since greater adsorption to soil particles reduces the amount of a chemical available to enter the vapor phase, the binding of metazosulfuron to soil organic matter and clays further minimizes its potential for volatilization. researchgate.net Therefore, volatilization is considered a minor dissipation pathway for metazosulfuron in the environment.

Application of Deuterated Analogs in Environmental Tracing and Mechanistic Studies

In environmental science, precisely tracking the fate and behavior of chemical compounds is essential for accurate risk assessment. Deuterated analogs, such as this compound, are powerful tools in these investigations. this compound is a stable isotope-labeled version of the herbicide where six hydrogen atoms have been replaced with deuterium (B1214612) atoms. vulcanchem.com

The primary and most crucial application of this compound is as an internal standard for quantitative analysis using mass spectrometry. vulcanchem.com In these analytical methods, a known quantity of the deuterated standard is added to an environmental sample (e.g., soil, water, or plant tissue) at the beginning of the extraction process. Because deuterium labeling results in a higher mass-to-charge ratio, the mass spectrometer can distinguish this compound from the non-labeled (native) metazosulfuron. vulcanchem.com

This technique is invaluable because the deuterated analog behaves almost identically to the native compound during sample preparation, cleanup, and chromatographic separation. vulcanchem.com Any loss of the target analyte during these steps will be mirrored by a proportional loss of the internal standard. By comparing the instrumental response of the native metazosulfuron to that of the known amount of this compound, analysts can correct for these variations, leading to highly accurate and precise quantification of the herbicide's concentration in the sample. vulcanchem.com This accuracy is critical for regulatory monitoring, detailed environmental fate studies, and understanding residue levels in crops. vulcanchem.com

Beyond their use as internal standards, deuterated analogs can also serve as non-radioactive tracers in environmental fate studies. By applying a deuterated herbicide to a controlled system, such as a soil column or lysimeter, researchers can track its movement, degradation, and transformation pathways with high specificity, distinguishing the applied chemical from any pre-existing background levels. eurofins.com While the environmental behavior of this compound is expected to be nearly identical to its non-deuterated counterpart, subtle differences caused by the kinetic isotope effect—where the heavier deuterium atom can slightly slow down reaction rates—can also be exploited in mechanistic studies to elucidate degradation pathways. vulcanchem.com

Table 3: List of Compounds Mentioned

Compound Name
Metazosulfuron
This compound
Metsulfuron-methyl
Sulfometuron-methyl
Trifluralin-D14
Fluometuron-d6

Metabolic Studies of Metazosulfuron in Plant Systems

Uptake and Translocation Mechanisms within Plant Tissues

The movement of sulfonylurea herbicides like metazosulfuron (B154211) within a plant is a critical factor determining their herbicidal activity. These compounds can be absorbed by both the roots from the soil and the foliage upon direct application. researchgate.net The specific pathway of translocation depends on the point of entry.

Root Uptake and Acropetal Translocation : When absorbed by the roots, sulfonylureas are primarily transported upwards to the shoots through the xylem. This process is known as acropetal translocation. researchgate.net The efficiency of root uptake can be influenced by environmental factors such as soil humidity. researchgate.net

Foliar Uptake and Basipetal Translocation : Following foliar application, these herbicides primarily move downwards from the leaves to other parts of the plant, including the roots, via the phloem. researchgate.net This basipetal translocation is essential for controlling perennial weeds. Some sulfonylureas are capable of moving in both directions within the plant. researchgate.net

Physicochemical Influences : The translocation of organic chemicals in plants is influenced by their physicochemical properties, particularly their lipophilicity (often measured as the n-octanol-water partition coefficient, K_ow). redalyc.orgnih.gov For instance, the low translocation of the sulfonylurea herbicide rimsulfuron (B132091) has been attributed to its strong association with lipophilic components during foliar uptake. redalyc.org

Biotransformation and Detoxification Pathways in Susceptible and Tolerant Plant Species

The basis for selectivity of sulfonylurea herbicides between tolerant crops and susceptible weeds is predominantly the differential rate of metabolic detoxification. redalyc.orgmdpi.com Tolerant plants, such as rice and corn, can rapidly metabolize the herbicide into non-toxic compounds, whereas susceptible weeds metabolize it much more slowly, leading to phytotoxicity. redalyc.orgcambridge.org This metabolic process is generally categorized into three phases.

Phase I: Modification The initial step involves the chemical modification of the herbicide, primarily through oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s). mdpi.com These enzymes are crucial for herbicide metabolism. nih.gov For sulfonylureas, common Phase I reactions include:

Hydroxylation : The addition of a hydroxyl (-OH) group to the aryl or alkyl parts of the molecule. This is a primary detoxification step. redalyc.org

O-demethylation : The removal of a methyl group from a methoxy (B1213986) substituent. redalyc.org

Cleavage of the Sulfonylurea Bridge : This reaction breaks the core structure of the herbicide, leading to significant deactivation. redalyc.orgusda.gov

Plant P450 families, such as CYP71, CYP76, and CYP81, have been identified as being involved in the metabolism of sulfonylurea herbicides. nih.gov Specifically, enzymes like CYP81A6 have been shown to enhance tolerance to multiple sulfonylurea herbicides in rice. mdpi.com

Phase II: Conjugation Following modification, the Phase I metabolites are conjugated with endogenous molecules like glucose or glutathione (B108866). This process is catalyzed by enzymes such as UDP-glucosyltransferases (UGTs) and glutathione S-transferases (GSTs). mdpi.comfrontiersin.org Conjugation increases the water solubility of the metabolites and further reduces their toxicity. researchgate.net Safeners, chemicals used to protect crops from herbicide injury, often work by inducing the expression of GST and P450 genes. mdpi.com

Phase III: Compartmentalization In the final phase, the conjugated metabolites are transported and sequestered in the plant cell's vacuole or bound to the cell wall as insoluble residues. mdpi.comresearchgate.net This transport is mediated by ATP-binding cassette (ABC) transporters, effectively removing the detoxified herbicide from active metabolic pathways. mdpi.com

In tolerant species like rice, metazosulfuron's crop safety is attributed to a rapid and efficient execution of these detoxification pathways. nih.gov Conversely, in susceptible weeds, the slow rate of metabolism allows the active metazosulfuron molecule to reach and inhibit the ALS enzyme, leading to plant death.

Identification and Structural Elucidation of Plant Metabolites

The identification of herbicide metabolites is essential for understanding detoxification pathways and assessing the environmental fate of the compound. apvma.gov.au This process typically involves treating plants with a radiolabeled version of the herbicide and then extracting and analyzing the resulting compounds using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govru.nlnih.gov

The table below summarizes common metabolic reactions for sulfonylurea herbicides and the potential resulting structures.

Metabolic ReactionDescriptionPotential Resulting Metabolite Structure
Aryl Hydroxylation Addition of a hydroxyl group to an aromatic ring (e.g., the pyrimidine (B1678525) ring).Hydroxylated parent compound
O-Demethylation Removal of a methyl group from one of the methoxy groups on the pyrimidine ring.O-desmethyl metabolite
Sulfonylurea Bridge Cleavage Hydrolysis of the sulfonylurea linkage, splitting the molecule into a pyrazole (B372694) sulfonamide and a pyrimidine amine.Pyrazole sulfonamide and aminopyrimidine
Glucose Conjugation Attachment of a glucose molecule to a hydroxylated metabolite.Glucoside conjugate

This table represents potential metabolic pathways for sulfonylureas. Specific metabolites for metazosulfuron require dedicated experimental identification.

Utility of Deuterated Analogs in Elucidating Metabolic Fate and Flux

Deuterated analogs, such as Metazosulfuron-d6, are powerful tools in metabolic research. Deuterium (B1214612) (D) is a stable, non-radioactive isotope of hydrogen (H). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference forms the basis of the "deuterium kinetic isotope effect (KIE)," where metabolic reactions involving the cleavage of a C-D bond can be significantly slower than those involving a C-H bond.

The use of deuterated analogs offers several advantages in metabolic studies of compounds like metazosulfuron:

ApplicationDescription
Metabolic Pathway Identification By strategically placing deuterium atoms at sites susceptible to metabolism, researchers can slow down specific reactions. This can lead to the accumulation of certain metabolites, making them easier to detect and identify, thus helping to map the metabolic pathway.
Determining Rate-Limiting Steps The magnitude of the KIE can indicate whether C-H bond cleavage is a rate-determining step in a particular metabolic transformation. A large KIE suggests that this bond breaking is crucial to the reaction speed.
Internal Standards for Quantification Deuterated compounds like this compound are ideal internal standards for quantitative analysis using mass spectrometry (LC-MS). Since they have nearly identical chemical properties to the non-deuterated analyte but a different mass, they can be used to accurately correct for sample loss during extraction and analysis.
Metabolic Shunting Studies Slowing down a primary metabolic pathway through deuteration can cause the parent compound to be metabolized through alternative, minor pathways ("metabolic shunting"). Studying these shunted metabolites can provide a more complete picture of the compound's biotransformation.

While specific published research on the use of this compound in plant systems is limited, the principles derived from pharmaceutical and other agrochemical studies demonstrate its significant potential for precisely dissecting the uptake, biotransformation, and detoxification of metazosulfuron in both tolerant and susceptible plants.

Mechanisms of Herbicidal Action in Target Weeds

Molecular Target Site Characterization: Acetolactate Synthase (ALS) Inhibition

The primary molecular target of metazosulfuron (B154211) is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govucanr.edupomais.com This enzyme plays a crucial role in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. pomais.comumn.edupnas.org These amino acids are essential building blocks for protein synthesis and are vital for plant growth and development. pomais.comnih.gov

Metazosulfuron, like other sulfonylurea herbicides, is a potent inhibitor of ALS. nih.govmdpi.comherts.ac.uk It binds to the enzyme, blocking its catalytic activity. plantprotection.ploup.com This inhibition is highly specific to the plant and microbial enzyme, rendering it safe for mammals who lack this enzyme and obtain these amino acids through their diet. nih.gov The binding of sulfonylurea herbicides to ALS is a well-characterized interaction, leading to a rapid cessation of the enzyme's function. pnas.org

Biochemical Cascade and Physiological Disruptions Induced by ALS Inhibition in Plants

Physiological disruptions manifest as stunting of growth, chlorosis (yellowing of leaves), and eventually necrosis (tissue death). ucanr.edu The chlorosis is often shiny or mottled, and the undersides of leaves may develop a purplish or reddish discoloration. ucanr.edu These symptoms are a direct result of the plant's inability to produce the necessary proteins and other essential molecules for maintaining cellular function and chlorophyll (B73375) production.

Cellular and Subcellular Responses in Susceptible Weed Biotypes

At the cellular level, the inhibition of ALS by metazosulfuron leads to a rapid cessation of cell division, particularly in the meristematic regions of roots and shoots, which are areas of active growth. plantprotection.pl This is a direct consequence of the lack of essential amino acids required for the synthesis of proteins and DNA. plantprotection.pl

Comparative Analysis of Metazosulfuron Efficacy Against Varied Weed Species

Metazosulfuron has demonstrated a broad spectrum of herbicidal activity against many problematic weeds in paddy fields. nih.gov It is particularly effective against Echinochloa spp. (barnyard grass), as well as various annual and perennial weeds. nih.govresearchgate.net

A notable characteristic of metazosulfuron is its efficacy against weed biotypes that have developed resistance to other sulfonylurea herbicides. nih.gov For instance, it has shown excellent control of sulfonylurea-resistant biotypes of Schoenoplectus juncoides, Monochoria vaginalis, Monochoria korsakowii, and Sagittaria trifolia. nih.gov Research has indicated that while some sulfonylurea herbicides show reduced ALS inhibition in resistant biotypes, metazosulfuron can maintain a high level of inhibition in both susceptible and resistant strains of certain weeds, such as S. trifolia. nih.gov

The table below provides a summary of the weed species controlled by metazosulfuron based on available research findings.

Weed SpeciesCommon NameEfficacyReference
Echinochloa crus-galliBarnyard GrassHigh nih.govresearchgate.net
Echinochloa oryzicola-High nih.gov
Schoenoplectus juncoides-High (including SU-resistant biotypes) nih.govresearchgate.net
Monochoria vaginalis-High (including SU-resistant biotypes) nih.govresearchgate.net
Monochoria korsakowii-High (including SU-resistant biotypes) nih.gov
Sagittaria trifolia-High (including SU-resistant biotypes) nih.govresearchgate.net
Eleocharis kuroguwai-High nih.govresearchgate.net
Cyperus serotinus-High nih.govresearchgate.net
Schoenoplectus maritimus-High nih.gov
Bidens tripartita-High researchgate.net
Ludwigia prostrata-High researchgate.net

Table 1: Herbicidal Spectrum of Metazosulfuron

Weed Resistance to Metazosulfuron

Emergence and Geographic Distribution of Resistance in Weed Populations

The evolution of herbicide resistance is a global phenomenon, with weeds having developed resistance to 21 out of 31 known herbicide sites of action. mdpi.com As of 2023, 513 unique cases of herbicide resistance have been reported in 96 crops across 72 countries, affecting 267 different weed species. mdpi.com Resistance to ALS inhibitors is particularly widespread, with 172 resistant weed species documented globally. frontiersin.org

The geographic distribution of resistance is extensive and continues to expand. For instance, in Europe, species such as Avena, Bromus, Digitaria sanguinalis, Panicum dichotomiflorum, and Echinochloa crus-galli have recorded resistance to ALS-inhibiting herbicides. mdpi.com In Spain, multiple populations of Lolium rigidum and Echinochloa spp. from rice fields have been confirmed resistant to ALS inhibitors. mdpi.comfrontiersin.org Similarly, in Iran, a 2018 survey across 14 provinces found that over half of the 240 tested broadleaf weed populations, including Sinapis arvensis and Malva neglecta, were resistant to the sulfonylurea herbicide tribenuron-methyl. d-nb.info In Argentina, a strong correlation between resistance to ACCase and ALS inhibitors has been observed in Lolium spp. populations, suggesting widespread selection for resistance mechanisms effective against both herbicide groups. nih.gov The United States has also documented numerous cases, including multiple resistance in Amaranthus palmeri (Palmer amaranth) to glyphosate (B1671968) and ALS inhibitors across states like Mississippi. scirp.org This widespread emergence underscores the critical need for diverse weed management strategies to mitigate the further spread of resistance. numberanalytics.com

Target-Site Resistance Mechanisms

Target-site resistance (TSR) is a primary mechanism through which weeds survive herbicide application. mdpi.com It involves genetic modifications at the herbicide's site of action, which prevent the herbicide from binding effectively, thereby rendering it ineffective. dpird.wa.gov.aupesticidestewardship.org For Metazosulfuron (B154211) and other ALS inhibitors, TSR predominantly involves mutations in the ALS gene. nih.gov

The most common form of TSR to ALS inhibitors involves point mutations in the ALS gene, leading to single amino acid substitutions in the resulting enzyme. frontiersin.org These substitutions alter the three-dimensional structure of the ALS protein, specifically at the herbicide binding site. researchgate.net Globally, at least nine codons in the ALS gene have been identified where mutations can confer resistance: Ala-122, Pro-197, Ala-205, Phe-206, Asp-376, Arg-377, Trp-574, Ser-653, and Gly-654. frontiersin.org

The specific mutation can determine the level and spectrum of resistance. For example, mutations at the Pro-197 position are the most frequently observed and often confer high levels of resistance to sulfonylurea (SU) herbicides. frontiersin.orgcsic.es Substitutions at Trp-574 or Asp-376 can provide broad cross-resistance to multiple chemical families of ALS inhibitors. csic.es In some cases, weeds may possess double mutations, such as a Pro197-Ser plus Trp574-Leu combination found in shepherd's-purse (Capsella bursa-pastoris), which confers a very high level of resistance. mdpi.com Overexpression of the ALS gene, leading to an increased production of the target enzyme, is a less common but also documented TSR mechanism. frontiersin.orgudl.cat

Table 1: Examples of ALS Gene Mutations Conferring Herbicide Resistance in Various Weed Species

Weed Species Mutation (Amino Acid Substitution) Herbicide Class Affected Reference(s)
Amaranthus palmeri Pro-197-Ser, Arg-377-Gln, Trp-574-Leu, Ser-653-Asn ALS Inhibitors scirp.org
Capsella bursa-pastoris Pro-197-Ser + Trp-574-Leu (Double Mutation) ALS Inhibitors mdpi.com
Echinochloa spp. Pro-197-Ser, Pro-197-Thr, Ser-653-Asn ALS Inhibitors mdpi.com
Sinapis alba Pro-197-Ser, Trp-574-Leu ALS Inhibitors csic.es
Digitaria sanguinalis Trp-574-Arg, Asp-376-Glu ALS Inhibitors frontiersin.org

Genetic polymorphisms, or mutations in the ALS gene, directly reduce the binding affinity between the herbicide molecule and the ALS enzyme. researchgate.netnih.govfrontiersin.org Molecular docking analyses have provided detailed insights into this process. For example, in a susceptible (wild-type) plant, a sulfonylurea herbicide like mesosulfuron-methyl (B1676312) forms stable connections, including multiple hydrogen bonds and other interactions (e.g., π-π, π-Alkyl), with key amino acid residues in the ALS binding pocket, such as Pro197 and Trp574. mdpi.com

In a resistant plant with a double mutation (Pro197-Ser and Trp574-Leu), these crucial interactions are significantly weakened or eliminated. mdpi.com The number of hydrogen bonds is reduced, and other stabilizing interactions are lost. This results in a much lower binding energy for the herbicide to the mutated enzyme compared to the wild-type enzyme. For instance, one study calculated the interaction energy of mesosulfuron-methyl with the wild-type ALS protein to be -58.66 kcal/mol, while the energy with the mutant protein was only -42.79 kcal/mol, indicating a significantly less stable and effective binding in the resistant plant. mdpi.com This weakened affinity means the herbicide can no longer effectively block the enzyme's active site, allowing the plant to continue producing essential amino acids and survive. csic.esmdpi.com

Genetic Mutations in the ALS Gene and Resultant Protein Alterations

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) encompasses a suite of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govresearchgate.net Unlike TSR, which is specific to a single mode of action, NTSR can confer cross-resistance to multiple herbicide classes with different modes of action. frontiersin.orgresearchgate.net These mechanisms include enhanced metabolic detoxification and altered herbicide transport. mdpi.comnih.gov

Enhanced metabolic detoxification is a major NTSR mechanism where resistant weeds rapidly break down the herbicide into non-toxic or less toxic compounds. pesticidestewardship.orgresearchgate.net This process typically occurs in three phases and involves several large and diverse enzyme superfamilies.

Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for Phase I of detoxification, where they introduce chemical modifications like oxidation or hydroxylation to the herbicide molecule. mdpi.complos.org The overexpression of certain P450 genes has been strongly linked to resistance to ALS inhibitors and other herbicides in numerous weed species, including Lolium spp., Alopecurus aequalis, and Amaranthus tuberculatus. nih.govnih.govnih.gov For example, the P450 enzyme CYP709C56 has been shown to metabolize mesosulfuron-methyl in A. aequalis, conferring resistance. nih.gov

Glutathione (B108866) S-transferases (GSTs): In Phase II, GSTs catalyze the conjugation of the modified herbicide molecule with the tripeptide glutathione. nih.govplos.org This action increases the water solubility of the compound, effectively neutralizing its phytotoxicity and preparing it for sequestration. frontiersin.org Elevated GST activity has been implicated in resistance to multiple herbicides in weeds like Avena fatua and Myosoton aquaticum. nih.gov

Glucosyltransferases (GTs): Also participating in Phase II, GTs inactivate herbicides by conjugating glucose molecules to the herbicide metabolites produced in Phase I. mdpi.comfrontiersin.org This glycosylation further detoxifies the compound.

ABC Transporters: In Phase III, ATP-binding cassette (ABC) transporters move the conjugated, non-toxic herbicide metabolites into the vacuole for permanent storage or into the cell wall, effectively removing them from metabolically active parts of the cell. frontiersin.orgmdpi.com

Table 2: Key Enzyme Families Involved in Non-Target-Site Metabolic Resistance

Enzyme Family Function in Detoxification Phase Example Weed Species with Confirmed Involvement Reference(s)
Cytochrome P450 Monooxygenases (P450s) Oxidation, hydroxylation, dealkylation of herbicide Phase I Lolium spp., Alopecurus aequalis, Sinapis alba nih.govcsic.esnih.gov
Glutathione S-transferases (GSTs) Conjugation with glutathione Phase II Avena fatua, Myosoton aquaticum, Lolium rigidum frontiersin.orgnih.gov
Glucosyltransferases (GTs) Conjugation with glucose Phase II Digitaria sanguinalis mdpi.comfrontiersin.org

Another category of NTSR involves altering the movement and availability of the herbicide within the plant. dpird.wa.gov.aumdpi.com These mechanisms physically prevent the herbicide from reaching the target ALS enzyme in sufficient concentrations.

Reduced Uptake: Resistant plants may exhibit reduced absorption of the herbicide through the leaf cuticle or plasma membrane. mdpi.com Anatomical features like a thicker cuticle or a higher density of trichomes can contribute to this reduced uptake. mdpi.com

Altered Translocation: Once absorbed, the herbicide must be transported (translocated) to the growing points of the plant where the ALS enzyme is most active. Some resistant biotypes show reduced translocation, meaning less herbicide is moved from the point of entry to the site of action. dpird.wa.gov.aumdpi.com

Enhanced Sequestration: This mechanism involves the rapid compartmentalization of the herbicide away from its target site. pesticidestewardship.org Even if the herbicide enters the plant's cells, it can be quickly moved into the vacuole, a large storage organelle within the cell. mdpi.com Once sequestered in the vacuole, the herbicide is isolated from the chloroplasts and meristems where it would normally act, rendering it harmless. pesticidestewardship.orgresearchgate.net

These transport-related resistance mechanisms are often considered contributing factors to a broader, multi-faceted NTSR profile rather than the sole cause of resistance. mdpi.com

Transcriptomic and Proteomic Signatures of Resistance

The emergence of weed resistance to herbicides, including sulfonylureas like metazosulfuron, presents a significant challenge to sustainable agriculture. Understanding the molecular basis of this resistance is crucial for developing effective management strategies. Transcriptomic and proteomic analyses have become invaluable tools for identifying the genes and proteins associated with resistance, providing a detailed picture of the changes occurring within resistant plants. While specific studies on Metazosulfuron-d6 are not available, research on metazosulfuron and other acetolactate synthase (ALS) inhibiting herbicides provides critical insights into the likely transcriptomic and proteomic signatures of resistance.

Non-target-site resistance (NTSR) is a primary mechanism of concern, often involving the enhanced metabolism of the herbicide. nih.gov This metabolic resistance is a complex, polygenic trait that can confer cross-resistance to herbicides with different modes of action. ucdavis.edu Transcriptome sequencing (RNA-Seq) has been instrumental in identifying genes related to NTSR in various weed species. nih.gov These studies consistently point to the upregulation of detoxification enzymes.

Key gene families implicated in the metabolic resistance to sulfonylurea herbicides include:

Cytochrome P450 monooxygenases (P450s): These enzymes are frequently involved in the primary detoxification of herbicides. frontiersin.org Studies have shown that specific P450s, such as those from the CYP81A family, are constitutively upregulated in resistant weed populations. frontiersin.orgmdpi.com

Glutathione S-transferases (GSTs): GSTs play a crucial role by conjugating glutathione to herbicide molecules, rendering them less toxic and more easily sequestered. frontiersin.org Elevated levels of specific GSTs, such as the phi (F) class AmGSTF1 in black-grass, have been directly linked to NTSR. frontiersin.org

Glucosyltransferases (GTs): These enzymes are also involved in the detoxification pathway by glycosylating herbicides. nih.gov

ATP-binding cassette (ABC) transporters: These transporters can be involved in sequestering the herbicide or its metabolites away from the target site. nih.gov

Proteomic studies, which analyze the entire protein complement of an organism, have corroborated transcriptomic findings by showing the enhanced levels of these detoxification proteins in resistant populations. frontiersin.org The integration of transcriptomic and metabolomic approaches offers a powerful strategy to understand the complete biochemical pathways involved in resistance. frontiersin.org

Below is a table summarizing the key gene families and their functions associated with herbicide resistance, which are likely relevant to this compound.

Gene FamilyFunction in Herbicide ResistanceExamples of Associated Weeds (with resistance to ALS inhibitors)
Cytochrome P450s (CYPs)Primary metabolism and detoxification of herbicides. nih.govfrontiersin.orgAlopecurus myosuroides, Lolium rigidum, Bromus japonicus nih.govfrontiersin.org
Glutathione S-transferases (GSTs)Conjugation of glutathione to herbicides, leading to detoxification. frontiersin.orgAlopecurus myosuroides, Lolium rigidum frontiersin.org
Glucosyltransferases (GTs)Glycosylation of herbicides to facilitate detoxification. nih.govBromus japonicus nih.gov
ABC TransportersSequestration of herbicides and their metabolites. nih.govBromus japonicus nih.gov

Molecular Diagnostics and Surveillance Methodologies for Resistance Detection

Effective management of herbicide resistance relies on early detection and continuous monitoring. hracglobal.com Molecular diagnostics and surveillance methodologies provide the tools to identify resistant individuals and track the spread of resistance in weed populations. These methods are crucial for making informed decisions about weed management strategies. mdpi.com

Molecular Diagnostic Techniques:

A variety of molecular techniques can be employed to detect the genetic basis of herbicide resistance. These methods offer advantages in speed and accuracy over traditional whole-plant bioassays. ahdb.org.uk

PCR-Based Methods: Polymerase Chain Reaction (PCR) is a foundational technique for many diagnostic assays. nih.gov

Allele-Specific PCR (AS-PCR) and PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): These are cost-effective methods for detecting known target-site mutations that confer resistance. mdpi.com

Quantitative PCR (qPCR): This technique can be used to detect increased gene copy number of the target site (e.g., the ALS gene) or to quantify the expression levels of detoxification genes identified through transcriptomic studies. nih.gov

Droplet Digital PCR (ddPCR): This highly sensitive method allows for the precise quantification of mutant alleles, even at very low frequencies within a population, making it ideal for early detection of resistance. nih.gov

Sequencing: Direct sequencing of the target gene, such as ALS, is the most definitive method for identifying known and novel mutations conferring resistance. mdpi.com Next-generation sequencing (NGS) technologies can be applied to whole genomes or transcriptomes to identify a broad range of resistance mechanisms, including both target-site and non-target-site resistance. nih.govmdpi.com

Laboratory Bioassays: While molecular methods are powerful, classic greenhouse bioassays remain an important tool. hracglobal.com These tests involve treating suspected resistant plants with the herbicide to confirm the resistance phenotype and can be used to assess the level of resistance. ahdb.org.uk

Surveillance Methodologies:

Systematic surveillance is essential to understand the prevalence and distribution of herbicide resistance. hracglobal.com

Field Surveys: This is a primary method for monitoring resistance, involving the collection of weed seeds or plant tissues from fields where resistance is suspected. hracglobal.com Samples are then subjected to laboratory testing. ahdb.org.uk

Farmer Performance Inquiries: Tracking reports from farmers about decreased herbicide efficacy can be an effective, albeit subjective, way to identify potential new cases of resistance. hracglobal.com

Centralized Databases: The compilation of resistance data into national and international databases, such as the one maintained by the International Herbicide-Resistant Weed Database, is crucial for tracking the global spread of resistance.

The following table summarizes common molecular diagnostic and surveillance methods for detecting herbicide resistance.

MethodPrincipleApplication in Resistance Detection
Molecular Diagnostics
Allele-Specific PCR (AS-PCR)Uses primers designed to specifically amplify a DNA sequence containing a particular mutation. mdpi.comRapidly screens for known target-site resistance mutations. mdpi.com
PCR-RFLPDetects variations in DNA sequences by observing differences in the fragments generated by restriction enzymes. mdpi.comIdentifies specific gene mutations that alter restriction enzyme recognition sites. mdpi.com
Quantitative PCR (qPCR)Measures the amount of a specific DNA sequence in real-time. nih.govDetects gene amplification and quantifies the expression of resistance-associated genes. nih.gov
Droplet Digital PCR (ddPCR)Partitions a sample into thousands of droplets, allowing for absolute quantification of nucleic acids. nih.govProvides highly sensitive detection of rare resistance alleles in a population. nih.gov
DNA SequencingDetermines the precise order of nucleotides in a DNA molecule. mdpi.comIdentifies known and novel mutations in target genes that confer resistance. mdpi.com
Surveillance Methodologies
Field SurveysSystematic collection of weed samples from agricultural fields. hracglobal.comMonitors the geographic distribution and frequency of resistant populations. hracglobal.com
Farmer Questionnaires/InquiriesGathering information from farmers about weed control failures. hracglobal.comProvides early warnings of potential new resistance cases. hracglobal.com
Laboratory BioassaysControlled testing of suspected resistant weed populations with herbicides. hracglobal.comConfirms the presence and level of resistance to specific herbicides. ahdb.org.uk

Ecotoxicological Investigations of Metazosulfuron in Non Target Organisms and Ecosystems

Impact on Non-Target Plant Species and Agricultural Biodiversity

Metazosulfuron (B154211), a sulfonylurea herbicide, is designed to control a range of weeds. However, its potential impact on non-target plant species and the broader agricultural biodiversity is a key area of ecotoxicological research.

Phytotoxicity Assessments on Terrestrial Non-Crop Plants

The risk to non-target terrestrial plants is evaluated through a tiered approach, starting with screening tests at high concentrations. apvma.gov.au If significant effects are observed, more detailed dose-response studies are conducted on multiple species to determine the extent of phytotoxicity. apvma.gov.au These assessments consider that herbicides can cause unintended harm to non-crop plants in areas adjacent to treated fields through mechanisms like spray drift. apvma.gov.aufrontiersin.org

Effects on Aquatic Macrophyte Communities

Aquatic macrophytes are crucial components of freshwater ecosystems, providing habitat and food for various organisms. ajol.info Herbicides like metazosulfuron can enter aquatic systems and impact these plant communities. Sulfonylurea herbicides are known to be toxic to aquatic plants.

Studies on related sulfonylurea herbicides provide insights into the potential effects of metazosulfuron. For example, metsulfuron-methyl (B1676535) has been shown to be toxic to aquatic macrophytes, which are generally more sensitive than algae to this class of herbicides. The growth of macrophytes can be significantly inhibited, which in turn can alter the physical structure of the aquatic habitat and affect organisms that depend on these plants. researchgate.net The reduction in macrophyte biomass can lead to changes in water clarity and nutrient cycling. ajol.info The severity of the impact is often dependent on the concentration of the herbicide in the water. researchgate.net

Effects on Soil Microbial Communities and Associated Ecological Functions

Soil microorganisms are vital for numerous ecological functions, including nutrient cycling and the decomposition of organic matter. ajol.info The application of herbicides can potentially disrupt these microbial communities and their functions.

Research on sulfonylurea herbicides has shown varied effects on soil microbial biomass and activity. For example, studies on metsulfuron-methyl indicated that its degradation rate and pathway in soil were significantly affected by the condition of the soil's microbial community. nih.gov The half-life of metsulfuron-methyl was found to increase in stored soils compared to fresh soils, and the mineralization of the herbicide was also reduced. nih.gov This suggests a strong interplay between the herbicide and soil microbes.

Other studies on sulfonylurea herbicides like triasulfuron (B1222591) have shown that high doses can have a detrimental effect on soil microbial biomass. frontiersin.org However, the impact can be influenced by factors such as the presence of organic amendments in the soil. frontiersin.org Some research has indicated that at recommended application rates, certain sulfonylurea herbicides may not significantly affect the total microbial biomass. frontiersin.org The application of herbicides can also lead to shifts in the structure of the microbial community, affecting the relative abundance of different groups like bacteria and fungi. frontiersin.orgresearchgate.net These changes in the microbial community can have cascading effects on soil processes such as nitrogen cycling. researchgate.net

Toxicity to Aquatic Invertebrates and Vertebrates

The potential toxicity of metazosulfuron to aquatic organisms is a critical aspect of its ecotoxicological profile. Generally, sulfonylurea herbicides are considered to have low acute toxicity to fish and aquatic invertebrates.

For metazosulfuron specifically, toxicological data indicates negligible toxicity to fish. nih.gov For instance, the acute toxicity (LC50) for carp (B13450389) was reported to be greater than 95.1 mg/L. nih.gov This low toxicity to fish is a common characteristic among sulfonylurea herbicides.

Regarding aquatic invertebrates, studies on related compounds also show a low level of acute toxicity. For example, a 48-hour study on Daphnia magna showed an EC50 for immobilization of >100 mg/L for a related compound. europa.eu However, it is important to consider that different invertebrate species can have varying sensitivities. ctgb.nl While some pesticides have shown increased toxicity to aquatic invertebrates over time, sulfonylureas generally exhibit lower toxicity to these organisms compared to insecticides. trellis.net

Sublethal effects of pesticides on fish can include a range of physiological and behavioral changes, even at concentrations well below lethal levels. ucanr.edu These can affect the fish's ability to reproduce, grow, and avoid predators. ucanr.edu

Impact on Terrestrial Non-Target Invertebrates, Including Arthropods and Soil Fauna

Terrestrial invertebrates, including insects and soil-dwelling organisms, play crucial roles in ecosystem functioning, such as pollination and decomposition. ajol.infobeyondpesticides.org The impact of herbicides on these non-target species is an important consideration.

Metazosulfuron has been reported to have negligible toxicity to beneficial insects. nih.gov This is consistent with the general understanding that herbicides, which target plant-specific metabolic pathways, are less likely to have direct toxic effects on insects compared to insecticides. mdpi.com

However, indirect effects can occur. Herbicides can alter the habitat and food resources for invertebrates by affecting non-target plants. farmpep.net A reduction in plant diversity can lead to a decrease in the abundance and diversity of insects that rely on those plants for food and shelter. farmpep.net

Regarding soil fauna, which includes a wide range of invertebrates like mites, springtails, and earthworms, pesticides can have significant impacts. ajol.infofrontiersin.org These organisms are essential for maintaining soil structure and fertility. ajol.info While insecticides are generally more toxic to soil invertebrates than herbicides, some studies have shown that herbicides can also negatively affect their abundance and diversity. inrae.frresearchgate.net The effects can be direct, through toxicity, or indirect, by altering the soil environment and food availability. inrae.fr The soft bodies of some soil fauna, like Collembola (springtails), may offer less protection against chemical exposure. ajol.info

Advanced Research Applications and Future Directions

Isotope Tracing and Fluxomics for Comprehensive Environmental and Biological Pathway Elucidation

Isotope tracing is a powerful technique that allows scientists to follow the journey of a molecule through a complex system, such as a plant or a soil ecosystem. By using isotopically labeled compounds like Metazosulfuron-d6, researchers can distinguish the herbicide from other substances and track its fate with high precision. scielo.brsemanticscholar.org

This compound is particularly valuable in elucidating the environmental degradation pathways of its parent compound, Metazosulfuron (B154211). When introduced into an environmental sample, its distinct mass allows for clear differentiation from the non-labeled herbicide during analysis by mass spectrometry. vulcanchem.com This enables researchers to accurately measure the rate of degradation and identify the transformation products that are formed. Understanding these pathways is crucial for assessing the persistence of the herbicide in the environment and its potential long-term impacts. Future research may increasingly utilize this compound in metabolomic studies to trace these degradation routes in various plant species and soil types under different conditions. vulcanchem.com

Fluxomics, the study of metabolic fluxes, can also benefit from the use of stable isotope tracers like this compound. By monitoring the rate at which the labeled herbicide is taken up, transported, and metabolized within a plant, scientists can gain insights into the biological pathways of its action and detoxification. While studies using 14C-labeled herbicides have been foundational in this area, the use of stable isotopes like deuterium (B1214612) in this compound offers the advantage of not requiring radioactive handling protocols, making such studies more accessible. scielo.br This can lead to a more comprehensive understanding of how plants respond to herbicide stress at a metabolic level.

Integration of Multi-Omics Technologies (Genomics, Transcriptomics, Metabolomics) in Herbicide Resistance Research

The rise of herbicide resistance in weeds is a significant threat to global food security. nih.gov To combat this, scientists are turning to multi-omics approaches to unravel the complex mechanisms behind how weeds survive herbicide applications. These integrated studies, which combine genomics, transcriptomics, and metabolomics, provide a holistic view of the molecular changes that confer resistance. frontiersin.orgnih.gov

In this context, this compound plays a crucial, albeit indirect, role in the metabolomics component of these studies. Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within an organism. When studying herbicide resistance, it is essential to accurately measure the concentration of the herbicide and its metabolites in both resistant and susceptible weed populations. This compound serves as an ideal internal standard for this purpose, ensuring the accuracy and reliability of the quantification of Metazosulfuron. vulcanchem.comfrontiersin.org

Transcriptomic studies (using RNA-Seq) on weeds resistant to sulfonylurea herbicides, a class that includes Metazosulfuron, have identified several gene families associated with non-target-site resistance (NTSR). mdpi.comnih.gov These genes are often involved in the detoxification of the herbicide.

Gene FamilyFunction in Herbicide ResistanceReference
Cytochrome P450s (CYPs)Enhance the metabolism and detoxification of the herbicide. nih.gov
Glutathione (B108866) S-transferases (GSTs)Catalyze the conjugation of glutathione to the herbicide, rendering it less toxic. nih.govnih.gov
Glucosyltransferases (GTs)Add a sugar molecule to the herbicide, which can alter its activity and facilitate its sequestration. nih.gov
ATP-binding cassette (ABC) transportersAct as cellular pumps to remove the herbicide from sensitive sites or sequester it in vacuoles. nih.gov

The integration of transcriptomic data with metabolomic data, which is made more robust through the use of standards like this compound, allows researchers to connect the upregulation of specific genes with changes in metabolic pathways, providing a clearer picture of the resistance mechanisms at play. frontiersin.orgresearchgate.net This knowledge is vital for developing new herbicides that can bypass these resistance mechanisms and for designing more effective weed management strategies.

Predictive Modeling and Risk Assessment Frameworks for Environmental Behavior and Ecotoxicity

Predictive modeling is an increasingly important tool for assessing the potential environmental risks of pesticides before and after they are registered for use. numberanalytics.comup.pt These models simulate the fate and transport of a chemical in the environment, predicting its concentration in soil, water, and air over time. For these models to be accurate, they must be validated with high-quality experimental data.

This compound is instrumental in generating this crucial data. By enabling the precise measurement of Metazosulfuron in various environmental matrices, it allows for the accurate determination of key parameters used in predictive models, such as adsorption and desorption coefficients in soil. nyxxb.cn For instance, studies on the parent compound, Metazosulfuron, have determined its soil organic carbon-water (B12546825) partitioning coefficient (Koc), a key input for models predicting leaching potential.

Physicochemical Properties of Metazosulfuron Relevant to Environmental Modeling

PropertyValueImplication for Environmental Behavior
Water Solubility33.3 mg/L (at 20°C)Moderate water solubility influences its potential for runoff and leaching.
Vapor Pressure7.0 x 10⁻⁸ Pa (at 25°C)Low volatility suggests it is unlikely to be transported long distances in the atmosphere.
Adsorption Coefficient (Kf-ads)0.281 to 3.515Low to moderate adsorption in various soil types, indicating some potential for mobility. nyxxb.cn

Furthermore, robust risk assessment frameworks, such as those employed by the U.S. Environmental Protection Agency (EPA), rely on accurate exposure data to evaluate the potential harm to non-target organisms. epa.govepa.gov The use of this compound in monitoring studies provides the high-quality data needed to refine these exposure assessments, leading to more accurate and reliable ecological risk assessments for sulfonylurea herbicides. vulcanchem.comepa.gov This ensures that regulatory decisions are based on the best available science.

Scientific Contributions to Sustainable Weed Management Strategies

Sustainable weed management aims to reduce the reliance on herbicides and mitigate the evolution of herbicide resistance by employing a diverse range of control tactics in an integrated approach. wur.nlgrowiwm.org The research facilitated by this compound contributes significantly to this goal.

The parent compound, Metazosulfuron, has been shown to be effective against a range of annual and perennial weeds, including some biotypes that have developed resistance to other sulfonylurea herbicides. nih.govresearchgate.net The ability to accurately monitor this herbicide in the environment and in plant tissues, thanks to its deuterated analogue, supports its judicious and effective use within an Integrated Weed Management (IWM) framework. icac.org

By providing a deeper understanding of herbicide resistance mechanisms, as detailed in the multi-omics section, research using this compound helps in the development of strategies to delay the onset of resistance. This includes rotating herbicides with different modes of action and using tank mixtures. Furthermore, by enabling more accurate environmental fate and ecotoxicity studies, this compound supports the development of best management practices that minimize the environmental impact of herbicide use. iaea.orgrsc.org This scientific foundation is essential for building more resilient and sustainable agricultural systems that can effectively manage weeds while protecting the environment. mdpi.comfrontiersin.org

Q & A

Q. How can Metazosulfuron-d6 be reliably identified and distinguished from its non-deuterated counterpart in experimental settings?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) coupled with isotopic pattern analysis. The deuterated compound (d6) will exhibit a distinct mass shift (+6 Da) and altered isotopic abundance ratios compared to non-deuterated Metazosulfuron. Liquid chromatography (LC) with tandem MS (LC-MS/MS) can further confirm retention time consistency and fragmentation patterns. Validate results using certified reference standards and cross-check with nuclear magnetic resonance (NMR) for structural confirmation .

Q. What experimental protocols are recommended for synthesizing high-purity this compound for tracer studies?

Methodological Answer: Employ deuterium exchange reactions under controlled conditions (e.g., acidic/basic media with deuterated solvents like D2O or CD3OD). Monitor reaction progress via LC-MS to ensure >98% isotopic incorporation. Purify via preparative HPLC, and verify purity using orthogonal methods: 1H/13C NMR (absence of proton signals in deuterated positions) and HRMS. Document solvent residual levels (e.g., non-deuterated solvents) to avoid contamination .

Q. What are the best practices for quantifying this compound in environmental matrices like soil or water?

Methodological Answer: Use solid-phase extraction (SPE) for sample pre-concentration, followed by LC-MS/MS with isotope dilution. Calibrate with matrix-matched standards to account for ion suppression/enhancement. Include recovery experiments (spiked samples) to validate extraction efficiency (target: 70–120%). Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios (e.g., LOD = 3× baseline noise) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation half-lives of this compound across different soil types?

Methodological Answer: Conduct controlled microcosm studies with standardized soil parameters (pH, organic matter, microbial activity). Use kinetic modeling (e.g., first-order decay) and compare half-lives under varying conditions. Employ multivariate analysis (e.g., PCA) to identify dominant factors (e.g., clay content, moisture) influencing degradation. Reconcile discrepancies by validating methods with interlaboratory studies and reporting confidence intervals for half-life estimates .

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in plant systems?

Methodological Answer: Use radiolabeled 14C-Metazosulfuron-d6 in hydroponic or foliar exposure assays. Track metabolites via high-resolution LC-MS/MS and autoradiography. Employ untargeted metabolomics to identify phase I/II transformation products. Validate findings with in vitro enzyme assays (e.g., cytochrome P450 isoforms). Include negative controls (non-deuterated compound) to differentiate isotopic effects .

Q. How can the interaction between this compound and soil microbiota be systematically evaluated?

Methodological Answer: Design a metagenomic study with soil microcosms exposed to this compound. Use 16S rRNA sequencing for microbial community profiling and qPCR for functional genes (e.g., sulfonylurea hydrolase). Pair with stable isotope probing (SIP) to trace deuterium incorporation into microbial biomass. Correlate shifts in microbial diversity with degradation rates using Spearman’s rank correlation .

Q. What strategies mitigate matrix effects when analyzing this compound in complex biological samples?

Methodological Answer: Implement post-column infusion to map ion suppression zones in LC-MS. Optimize sample cleanup using mixed-mode SPE cartridges (e.g., combining C18 and ion-exchange phases). Apply internal standard correction (e.g., isotopically labeled analogues) and standard addition methods. Validate with spike-and-recovery experiments across multiple matrices (e.g., liver homogenate, plant tissue) .

Methodological Frameworks for Rigor

  • For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. Use factorial designs to isolate variables (e.g., pH, temperature) in degradation studies .
  • For Data Interpretation : Address contradictions via sensitivity analysis and Bayesian meta-analysis. Report effect sizes with 95% confidence intervals to contextualize findings .
  • For Reproducibility : Document all protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., mass spectra, NMR files) in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.